molecular formula C21H23N3O2 B2648244 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1111052-07-3

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2648244
CAS No.: 1111052-07-3
M. Wt: 349.434
InChI Key: MOVFQMNPPPSFQU-UHFFFAOYSA-N
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Description

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties

Preparation Methods

The synthesis of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps :

    Formation of the quinazoline core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the ethyl group: The ethyl group is introduced at the 2-position of the quinazoline ring through alkylation reactions.

    Attachment of the acetamide moiety: The acetamide group is attached to the quinazoline core via an ether linkage, often using reagents like acetic anhydride and a suitable base.

    Final coupling: The final step involves coupling the quinazoline derivative with 2,4,6-trimethylphenylamine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including :

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinazoline ring positions.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide has several scientific research applications :

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Agricultural Chemistry: The compound exhibits antimicrobial activity against various phytopathogens, making it a candidate for developing new pesticides and fungicides.

    Biological Research: It is used as a tool compound to study the biological pathways and molecular targets associated with quinazoline derivatives.

    Industrial Applications: The compound’s chemical stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets . In medicinal applications, it may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Comparison with Similar Compounds

2-[(2-ethylquinazolin-4-yl)oxy]-N-(2,4,6-trimethylphenyl)acetamide can be compared with other quinazoline derivatives, such as :

    Gefitinib: An anticancer drug that inhibits epidermal growth factor receptor (EGFR) tyrosine kinase.

    Prazosin: A sympatholytic drug used to treat high blood pressure by blocking alpha-1 adrenergic receptors.

    Fenazaquin: An acaricide used in agriculture to control mite infestations.

The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-ethylquinazolin-4-yl)oxy-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-5-18-22-17-9-7-6-8-16(17)21(23-18)26-12-19(25)24-20-14(3)10-13(2)11-15(20)4/h6-11H,5,12H2,1-4H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVFQMNPPPSFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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